An In-depth Technical Guide to Diantipyrylmethane (CAS 1251-85-0): Properties and Applications
An In-depth Technical Guide to Diantipyrylmethane (CAS 1251-85-0): Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diantipyrylmethane, identified by CAS number 1251-85-0, is a pyrazolone (B3327878) derivative with significant applications in analytical chemistry.[1][2] Also known as 4,4'-Methylenediantipyrine, this compound has established itself as a versatile chromogenic agent and extractant for the determination of a wide array of metal ions.[3] While its primary utility lies in spectrophotometric and gravimetric analysis, particularly for titanium and iron, it also finds mention in the broader context of proteomics research.[2][4] This technical guide provides a comprehensive overview of the chemical properties, primary uses, and detailed experimental protocols involving Diantipyrylmethane, tailored for professionals in research and development.
Chemical and Physical Properties
Diantipyrylmethane is a white crystalline powder. It is stable under normal conditions but incompatible with strong oxidizing agents. The compound is sparingly soluble in water but demonstrates solubility in various organic solvents and mineral acids. Key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₂₃H₂₄N₄O₂ | |
| Molecular Weight | 388.46 g/mol | |
| Melting Point | 156 °C (decomposes) | |
| Boiling Point | 514.17 °C (estimate) | |
| Appearance | White crystalline powder | |
| Water Solubility | 0.431 g/L (experimental) | |
| Storage Temperature | +15°C to +25°C |
Core Applications in Analytical Chemistry
The primary application of Diantipyrylmethane is as a reagent in analytical chemistry for the quantitative determination of various metal ions. Its ability to form stable, colored complexes with specific metal ions makes it particularly suitable for spectrophotometry. Furthermore, its capacity to precipitate certain metal ions allows for its use in gravimetric analysis.
Spectrophotometric Determination of Metals
Diantipyrylmethane is widely employed for the spectrophotometric determination of titanium. In an acidic medium, it forms a stable, yellow-colored complex with titanium(IV) ions, which can be quantitatively measured. This method is noted for its sensitivity and is applicable to a range of materials, including iron and steel alloys. Beyond titanium, it is also utilized for the determination of other metal ions such as iron(III), gold(III), molybdenum, and uranium(VI), among others.
Gravimetric Analysis and Solvent Extraction
As a precipitating agent, Diantipyrylmethane is used in gravimetric analysis for the separation and quantification of metal ions. The principle involves the formation of an insoluble precipitate with the target metal ion, which is then filtered, dried, and weighed. Additionally, it serves as an extractant in solvent extraction procedures to separate metal ions from complex matrices. The metal-Diantipyrylmethane complex is extracted into an organic phase, allowing for its separation from the aqueous phase containing other ions.
Experimental Protocols
Spectrophotometric Determination of Titanium in Nickel Alloys
This protocol is adapted from established methods for the determination of titanium in alloys.
1. Reagents and Solutions:
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Diantipyrylmethane Solution (50 g/L): Dissolve 50 g of Diantipyrylmethane in 100 mL of ethanol (B145695) and dilute to 1 L with water.
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Standard Titanium Solution (25 µg/mL): Prepare a stock solution from potassium titanyl oxalate (B1200264) dihydrate or titanium metal and dilute to the working concentration.
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Sulfuric Acid (H₂SO₄): Various concentrations (e.g., 1+1, 1+3, 1+9).
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Nitric Acid (HNO₃): Concentrated.
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Oxalic Acid Solution (20 g/L): Dissolve 20 g of oxalic acid in water and dilute to 1 L.
2. Sample Preparation:
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Weigh an appropriate amount of the nickel alloy sample and transfer it to a beaker.
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Dissolve the sample in a mixture of nitric acid and sulfuric acid with gentle heating.
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If a precipitate forms, filter the solution and fuse the residue with potassium pyrosulfate. Dissolve the melt in oxalic acid solution and combine it with the original filtrate.
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Transfer the solution to a volumetric flask and dilute to the mark with water.
3. Color Development and Measurement:
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Transfer an aliquot of the sample solution to a 100-mL volumetric flask.
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Add sulfuric acid and then 10.0 mL of the Diantipyrylmethane solution.
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Prepare a background solution in a separate flask containing the same reagents except for the Diantipyrylmethane solution.
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Dilute both flasks to the mark with water, mix, and allow to stand for 40 minutes for color development.
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Measure the absorbance of both solutions at 390 nm using a spectrophotometer with a 1-cm cell, against water as a reference.
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Subtract the absorbance of the background solution from the absorbance of the sample solution to obtain the net absorbance.
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Perform a blank test following the same procedure.
4. Calibration:
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Prepare a series of standard titanium solutions of known concentrations.
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Follow the color development and measurement steps for each standard.
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Plot a calibration curve of net absorbance versus titanium concentration.
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Determine the concentration of titanium in the sample from the calibration curve.
Mechanism of Action in Metal Complexation
The utility of Diantipyrylmethane in analytical chemistry stems from its ability to act as a chelating agent, forming stable complexes with metal ions. The molecule contains two pyrazolone rings connected by a methylene (B1212753) bridge. The oxygen and nitrogen atoms in the pyrazolone rings can act as electron-pair donors (ligands), coordinating with a central metal ion.
In the case of titanium, in a strongly acidic solution, Diantipyrylmethane forms a cationic complex with the titanyl ion (TiO²⁺). This complex is then stabilized by the association with anions present in the solution, leading to the formation of a colored ion-association complex that can be measured spectrophotometrically.
Applications in Proteomics Research
While the primary applications of Diantipyrylmethane are in inorganic analysis, it has been mentioned as a substituted pyrazole (B372694) compound for proteomics research. However, specific, detailed protocols for its use in this field are not widely documented in publicly available literature. It is plausible that its metal-chelating properties could be explored for applications such as protein purification via immobilized metal affinity chromatography (IMAC) if functionalized onto a solid support, or potentially in specialized staining or labeling techniques. Further research is required to fully elucidate its role and develop standardized protocols for proteomics applications.
Conclusion
Diantipyrylmethane (CAS 1251-85-0) is a valuable and well-established reagent in analytical chemistry. Its ability to form stable, colored complexes with a variety of metal ions makes it a cornerstone for spectrophotometric and gravimetric analyses, particularly for titanium and iron. The provided experimental protocol for titanium determination highlights its practical utility in a laboratory setting. While its applications in proteomics are currently less defined, its chemical properties suggest potential for future development in this area. This guide serves as a comprehensive resource for researchers and scientists seeking to understand and utilize the properties and applications of Diantipyrylmethane in their work.
